4-Amino-7-methoxyquinolin-2(1H)-one
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Overview
Description
4-Amino-7-methoxyquinoline-2-one is a heterocyclic compound with the molecular formula C10H10N2O2. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-methoxyquinoline-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline core . Another approach involves the use of transition metal-catalyzed reactions, which can offer higher yields and selectivity .
Industrial Production Methods
Industrial production methods for 4-Amino-7-methoxyquinoline-2-one often utilize green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-methoxyquinoline-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, often using halogenating agents or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenating agents, various nucleophiles for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced derivatives of the quinoline core .
Scientific Research Applications
4-Amino-7-methoxyquinoline-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Amino-7-methoxyquinoline-2-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-methoxyquinoline
- 4-Bromo-7-methoxyquinoline
- 3-Amino-8-methoxyquinoline dihydrochloride
- 7-Methoxyquinoline-3-carboxylic acid
- 2-Chloro-3-chloromethyl-7-methoxyquinoline
Uniqueness
4-Amino-7-methoxyquinoline-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
CAS No. |
269742-35-0 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-amino-7-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-14-6-2-3-7-8(11)5-10(13)12-9(7)4-6/h2-5H,1H3,(H3,11,12,13) |
InChI Key |
CLWYVRVSENTTNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)N2)N |
Origin of Product |
United States |
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